molecular formula C10H18N2Na2O10 B7815029 Disodium edetate dihydrate

Disodium edetate dihydrate

Cat. No. B7815029
M. Wt: 372.24 g/mol
InChI Key: OVBJJZOQPCKUOR-UHFFFAOYSA-L
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Description

Disodium edetate dihydrate, also known as EDTA disodium salt dehydrate, is a chelating agent that forms an octahedral complex with divalent cations . It is used in molecular biology research to inhibit enzymes dependent on activation by metal ions and acts as an anticoagulant during blood collection for hematological tests . It is also the disodium salt form of edetate, a heavy metal chelating agent with anti-hypercalcemic and anti-arrhythmic properties .


Synthesis Analysis

EDTA is used in the synthesis of Meropenem, an ultra-broad spectrum injectable antibiotic . The synthesis involves the derivatization of EDTA with Ferric chloride solution by heating at 70 °C in a water bath for about 20 minutes .


Molecular Structure Analysis

The molecular formula of Disodium edetate dihydrate is C10H18N2Na2O10 . Its average mass is 372.237 Da and its monoisotopic mass is 372.075684 Da .


Chemical Reactions Analysis

EDTA forms stable complexes with most metal ions due to its powerful chelating properties . It is widely used in medicine, chemical industry, food technology, agriculture, and pharmaceutical technology .


Physical And Chemical Properties Analysis

Disodium edetate dihydrate is a white, water-insoluble solid . It is hygroscopic and is unstable when exposed to moisture .

Scientific Research Applications

1. Analytical Chemistry and Spectrophotometry

Disodium edetate dihydrate (DED) is utilized in analytical methods like atomic absorption spectrophotometry. For instance, a study by Hurtubise (1974) developed an atomic absorption method for determining DED in streptomycin, highlighting its role in analytical chemistry (Hurtubise, 1974).

2. Industrial Applications

DED is used in industrial processes, such as the decolorization and purification of methanol waste in pesticide production, as investigated by Dong Yu-wu (2012). This application demonstrates DED's utility in improving industrial recycling and waste management (Dong Yu-wu, 2012).

3. Color Stabilization

Šubert et al. (2006) studied the efficiency of DED in stabilizing the color of Castellani's paint, finding that 0.03% DED was more effective than 0.02% in preventing coloration increase. This suggests its potential in maintaining the stability of color in various applications (Šubert, Farsa, & Cieslarová, 2006).

4. Pharmaceutical Analysis and Development

In pharmaceuticals, DED plays a critical role. Deshpande et al. (2019) validated a high-performance liquid chromatography method for quantifying DED in lyophilized injectable drugs, illustrating its importance in pharmaceutical analysis (Deshpande, Farooqui, Ganap, Khadke, & Kayande, 2019).

5. Solar Energy Research

In the field of solar energy, Li et al. (2014) introduced DED as an interfacial material in organic solar cells, significantly increasing their power conversion efficiency. This research points to DED's potential in enhancing renewable energy technologies (Li, Zhang, Wang, Gao, & Fang, 2014).

Safety And Hazards

Disodium edetate dihydrate can cause serious eye irritation, skin irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

Disodium edetate dihydrate is used to remove small amounts of lead from the body if the lead is causing problems . It is also used to control abnormal heartbeats caused by an overdose of the drug called digitalis . Future research may explore additional applications of this compound.

Relevant Papers A paper titled “A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique” provides valuable insights into the use of Disodium edetate dihydrate in the synthesis of Meropenem .

properties

IUPAC Name

disodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;2*+1;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBJJZOQPCKUOR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2Na2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-00-4 (Parent)
Record name Edetate disodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5049576
Record name Disodium ethylenediaminetetraacetate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edetate Disodium

CAS RN

6381-92-6
Record name Edetate disodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium ethylenediaminetetraacetate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylenediaminetetraacetic acid disodium salt dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Edetate disodium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The disodium edetate was dissolved in the water. The cobaltous carbonate was added slowly with stirring. Gradual evolution of bubbles occurred after enough of the metal salt had been added to raise the pH to roughly 5. At that point, the insoluble material began to disappear more rapidly. After all of the bubbling had stopped, the liquid was stirred for approximately 15 minutes, and then the sodium bicarbonate was added slowly, with ample reaction time before further addition. The reaction was complete when a clear pink solution was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
271
Citations
RJ Hurtubise - Journal of pharmaceutical sciences, 1974 - Elsevier
An atomic absorption method was developed for determining disodium edetate dihydrate (I) in the antibiotic streptomycin. It is free of phosphate interference and has a reproducibility of …
Number of citations: 10 www.sciencedirect.com
J Subert, O Farsa, M Cieslarová - Die Pharmazie, 2006 - europepmc.org
… Addition of 0.03% of disodium edetate dihydrate (DED) was determined by observation of colour differences deltaE* in the CIELAB system to give more effective stabilisation of a low …
Number of citations: 2 europepmc.org
M Brannström, KJ Nordenvall… - Journal of Dental …, 1980 - journals.sagepub.com
The capacities of EDTA-containing and surface-active antibacterial solutions and their combinations for removing amorphous smear layers produced by cutting of dentin were studied in …
Number of citations: 119 journals.sagepub.com
X Li, C Bian, X Meng, FS Xiao - Journal of Materials Chemistry A, 2016 - pubs.rsc.org
… g) was regenerated with disodium edetate dihydrate aqueous solution. Typically, the adsorbed PTMT (0.1 g) was added into 50 mL of disodium edetate dihydrate aqueous solution (0.4 …
Number of citations: 88 pubs.rsc.org
JC Altamirano-Vallejo, J Navarro-Partida… - Journal of Ocular …, 2018 - liebertpub.com
Purpose: To achieve a safer alternative to intravitreal injection of corticosteroids, we developed and characterized triamcinolone acetonide-loaded liposomes formulations (TA-LFs) to …
Number of citations: 52 www.liebertpub.com
MA Miller, MA Rodrigues, MA Glass, SK Singh… - Journal of …, 2013 - Elsevier
… -trehalose dihydrate, 0.1 mg/mL disodium edetate dihydrate, and 0.2 mg/mL polysorbate 80. … (Fair Lawn, New Jersey), disodium edetate dihydrate was purchased from Spectrum (New …
Number of citations: 85 www.sciencedirect.com
J Zhang, W Chen, X Xi, G Han… - Pakistan Journal of …, 2020 - search.ebscohost.com
… wash the root canal wall for 3 minutes using 3mL of disodium edetate dihydrate (17%). Finally, rinse the disodium edetate dihydrate in the root canal using sodium chloride solution (0.9…
Number of citations: 3 search.ebscohost.com
SD Borgsteede, TH Geersing, Ž Tempels‐Pavlica - Allergy, 2021 - ncbi.nlm.nih.gov
To the Editor, The availability of new vaccines against SARS-CoV-2 brings promising opportunities to prevent people from getting infected and developing COVID-19. As with other …
Number of citations: 33 www.ncbi.nlm.nih.gov
L Rong, Z Zhu, B Wang, Z Mao, H Xu, L Zhang… - Cellulose, 2018 - Springer
… three times, using a 0.1 M aqueous disodium edetate dihydrate solution to remove Hg 2+ (Li … ), and then added to an aqueous disodium edetate dihydrate solution with the same volume …
Number of citations: 39 link.springer.com
GE Searles, JP DesGroseilliers - CMAJ: Canadian Medical …, 1989 - ncbi.nlm.nih.gov
Topical corticosteroids are widely used for the treatment of dermatoses in Canada. The effects of the various nontherapeutic components of these formulations are less well known than …
Number of citations: 1 www.ncbi.nlm.nih.gov

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